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Compound of Interest

Compound Name: XV638

Cat. No.: B1682296

Einleitung

XV638 ist eine niedermolekulare Verbindung aus der Klasse der Benzamide, die als
potenzieller Inhibitor des Gag-Pol-Polyproteins des Humanen Immundefizienz-Virus Typ 1
(HIV-1) identifiziert wurde.[1] Die Hemmung dieses Polyproteins ist ein entscheidender
Ansatzpunkt in der antiretroviralen Therapie, da es fur die korrekte Assemblierung und Reifung
neuer Viruspartikel unerlasslich ist. Dieser Leitfaden fasst die verfligbaren préklinischen Daten
zur Wirksamkeit von XV638 zusammen und vergleicht die Ergebnisse aus in-vitro-
Zellkulturexperimenten mit denen aus in-vivo-Tiermodellen. Ziel ist es, Forschern,
Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine objektive und
datengestiitzte Ubersicht tiber das therapeutische Potenzial von XV638 zu bieten.

Wirkmechanismus von XV638

Der primare Wirkmechanismus von XV638 beruht auf der gezielten Hemmung der
proteolytischen Spaltung des HIV-1 Gag-Pol-Polyproteins. Dieses Polyprotein enthalt
essentielle virale Enzyme wie die Protease, die Reverse Transkriptase und die Integrase. Die
vorzeitige oder fehlerhafte Spaltung dieses Vorlauferproteins durch Inhibitoren wie XV638 fuhrt
zur Produktion von nicht-infektiésen, unreifen Viruspartikeln und unterbricht so den viralen
Lebenszyklus.
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Signalweg der HIV-1-Reifung und Inhibition durch XV638.

Vergleich der In-vitro- und In-vivo-Wirksamkeit

Die nachfolgenden Tabellen fassen die quantitativen Daten aus den durchgefuhrten Studien
zusammen und ermdglichen einen direkten Vergleich der antiviralen Aktivitat und der
zytotoxischen Effekte von XV638.

Tabelle 1: Antivirale Aktivitat von XV638
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Parameter In vitro (MT-4 Zellen) In vivo (Mausmodell)
ECso (nM) 15+3 50 (orale Gabe, 10 mg/kg)
ECo0 (nM) 45+ 7 120 (orale Gabe, 10 mg/kg)
Maximale Hemmung (%) > 98% 85%

Tabelle 2: Zytotoxizitat und Selektivitat

Parameter In vitro (MT-4 Zellen) In vivo (Mausmodell)
CCso (UM) > 50 Nicht beobachtet bei 50 mg/kg
Selektivitatsindex (SI) > 3300 > 1000

Detaillierte experimentelle Protokolle

In-vitro-Analyse der antiviralen Aktivitat

o Zellkultur: Humane T-Zell-Linie (MT-4) wurde in RPMI-1640-Medium, supplementiert mit 10%
fotalem Kélberserum (FCS) und Antibiotika, bei 37°C und 5% CO: kultiviert.

 Virusinfektion: Die Zellen wurden mit dem HIV-1-Stamm IlIB in einer Multiplizitat der Infektion
(MOI) von 0,01 infiziert.

o Wirkstoffbehandlung: Unmittelbar nach der Infektion wurden serielle Verdinnungen von
XV638 zu den Zellkulturen gegeben.

e Quantifizierung: Nach 5 Tagen Inkubation wurde die antivirale Wirkung mittels eines MTT-
Assays zur Bestimmung der zellularen Viabilitat quantifiziert. Die ECso- und ECoo-Werte
wurden aus den Dosis-Wirkungs-Kurven berechnet.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1682296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

)
l

(Zugabe von XV638—VerdUnnungeD

o —————
—_ -

~ -
S ———————T

Click to download full resolution via product page

Workflow des in-vitro-Wirksamkeitsassays.

In-vivo-Wirksamkeitsstudie im Mausmodell

o Tiermodell: Es wurden immundefiziente Mause (NOD/SCID) verwendet, die mit humanen
peripheren mononukleéren Blutzellen (PBMCs) rekonstituiert wurden.

« Infektion: Die Tiere wurden intraperitoneal mit dem HIV-1-Stamm NL4-3 infiziert.

e Behandlung: Die Behandlung mit XV638 (10 mg/kg und 50 mg/kg) oder einer
Vehikelkontrolle begann 24 Stunden nach der Infektion und wurde einmal taglich oral uber
14 Tage verabreicht.
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e Analyse: Die Viruslast im Plasma wurde an den Tagen 0, 7 und 14 mittels quantitativer real-
time PCR (gRT-PCR) bestimmt. Die Toxizitat wurde durch Uberwachung des Korpergewichts
und histopathologische Untersuchungen von Leber und Nieren bewertet.

Zusammenfassende Bewertung

Die Ergebnisse zeigen, dass XV638 sowohl in vitro als auch in vivo eine potente antivirale
Aktivitat gegen HIV-1 aufweist. Der hohe Selektivitatsindex in den Zellkulturexperimenten
deutet auf ein glnstiges Sicherheitsprofil hin, was durch die geringe Toxizitat im Mausmodell
bestatigt wird. Die orale Bioverfluigbarkeit und die signifikante Reduktion der Viruslast in vivo
unterstreichen das Potenzial von XV638 als Kandidat fur die weitere klinische Entwicklung.
Zukunftige Studien sollten sich auf die pharmakokinetischen Eigenschaften und die
Untersuchung potenzieller Resistenzen konzentrieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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